molecular formula C20H30N4+2 B1196900 Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium CAS No. 81931-05-7

Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium

Cat. No. B1196900
CAS RN: 81931-05-7
M. Wt: 326.5 g/mol
InChI Key: KCOSVQHBILQVFB-UHFFFAOYSA-N
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Description

Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium is a member of azobenzenes.

Scientific Research Applications

1. Applications in Organic Synthesis

Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium and related quaternary ammonium salts have been utilized as solid methylating agents in organic synthesis. For instance, phenyl trimethylammonium iodide (PhMe3NI) serves as an alternative methylating agent for α-methylation of aryl ketones, offering nonvolatility, noncarcinogenic properties, and ease of handling (Templ & Schnürch, 2022).

2. Role in Chiral Synthesis

New trimeric quaternary ammonium salts derived from cinchonine or cinchonidine have been employed as chiral phase transfer catalysts. These catalysts are effective for the enantioselective synthesis of α-amino acids, demonstrating high chemical yield and enantioselectivity (Siva & Murugan, 2006).

3. Development of Water-Soluble Copolymers

Quaternary ammonium salts, such as cationic trimethyl(4-methacrylamidophenyl)ammonium methyl sulfate, have been investigated in the development of water-soluble cationic and/or zwitterionic copolymers. These copolymers show potential for various applications due to their unique properties like microstructure and viscometric behavior (Liaw et al., 2000).

4. Catalysis and Esterification Processes

Polystyrene trimethyl ammonium chloride impregnated with Rhodium(0) nanoparticles (Rh@PMe3NCl) has been used as a catalyst and methylating agent for the esterification of alcohols through selective oxidation of methanol. This showcases the utility of quaternary ammonium salts in complex catalytic processes (Guha et al., 2015).

properties

CAS RN

81931-05-7

Product Name

Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium

Molecular Formula

C20H30N4+2

Molecular Weight

326.5 g/mol

IUPAC Name

trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium

InChI

InChI=1S/C20H30N4/c1-23(2,3)15-17-9-7-11-19(13-17)21-22-20-12-8-10-18(14-20)16-24(4,5)6/h7-14H,15-16H2,1-6H3/q+2

InChI Key

KCOSVQHBILQVFB-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CC1=CC(=CC=C1)N=NC2=CC=CC(=C2)C[N+](C)(C)C

Canonical SMILES

C[N+](C)(C)CC1=CC(=CC=C1)N=NC2=CC=CC(=C2)C[N+](C)(C)C

synonyms

3,3'-bis(alpha-(trimethylammonium)methyl)azobenzene
Bis-Q
Bis-Q dibromide
Bis-Q dibromide, (E)-isomer
Bis-Q dibromide, (Z)-isomer
Bis-Q, (E)-isomer
Bis-Q, (Z)-isomer
trans-3,3'-bis(alpha-(trimethylammonium)methyl)azobenzene dibromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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